3-Ethoxy-2-methoxycyclobutan-1-one

Description

Significance of Four-Membered Ring Systems in Modern Organic Chemistry

Four-membered rings, such as cyclobutanes and cyclobutanones, are pivotal intermediates in organic synthesis. nih.gov Their inherent ring strain makes them susceptible to a variety of ring-opening and ring-expansion reactions, providing access to a wide array of acyclic and larger cyclic structures that are otherwise difficult to synthesize. nih.gov The reactivity of these strained systems can be strategically harnessed to construct complex molecular architectures, including those found in natural products and pharmaceutically active compounds. researchgate.netmdpi.com Furthermore, the rigid framework of the cyclobutane (B1203170) ring allows for precise control over the spatial arrangement of substituents, which is crucial in the design of molecules with specific biological activities. acs.org The development of stereocontrolled methods for the synthesis and functionalization of cyclobutane derivatives continues to be an active area of research, highlighting their importance in contemporary organic chemistry. researchgate.netnih.gov

Overview of 3-Ethoxy-2-methoxycyclobutan-1-one within the Cyclobutanone (B123998) Class

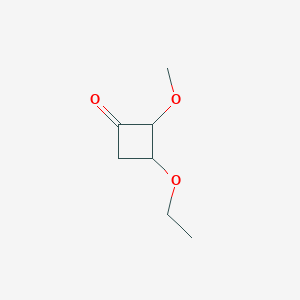

This compound is a specific example of a disubstituted cyclobutanone. Its structure features a four-membered carbon ring containing a ketone functional group and two alkoxy substituents—an ethoxy group at the 3-position and a methoxy (B1213986) group at the 2-position relative to the carbonyl group. While this particular compound is not extensively documented in scientific literature, its chemical properties and behavior can be inferred from the well-established chemistry of other substituted cyclobutanones.

The systematic IUPAC name for this compound is This compound . The numbering of the cyclobutane ring begins at the carbonyl carbon as position 1. The substituents are then assigned the lowest possible locants, leading to the methoxy group at position 2 and the ethoxy group at position 3.

The structural elucidation of such a compound would typically rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would provide information about the electronic environment of the protons in the molecule. oregonstate.edu Protons on carbons adjacent to the ether oxygens (the CH-O protons and the protons of the ethoxy and methoxy groups) would exhibit characteristic downfield shifts. libretexts.org For instance, the protons of the methoxy group would likely appear as a singlet, while the ethoxy group would show a triplet and a quartet. The protons on the cyclobutane ring would have chemical shifts and coupling constants that are dependent on their stereochemical relationship (cis or trans) to the substituents and to each other. ¹³C NMR spectroscopy would show distinct signals for the carbonyl carbon, the two carbons bearing the alkoxy groups, the remaining ring carbon, and the carbons of the ethoxy and methoxy groups.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration. For four-membered cyclic ketones, this band typically appears at a higher frequency (around 1780 cm⁻¹) compared to acyclic or larger ring ketones, due to increased ring strain. libretexts.orgyoutube.com Additionally, C-O stretching vibrations for the ether linkages would be observed in the fingerprint region, typically between 1050 and 1150 cm⁻¹. libretexts.org

Mass Spectrometry: Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

A summary of the key structural and identifying information is presented in the table below.

| Property | Data |

| Systematic Name | This compound |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| Key Functional Groups | Ketone, Ether (ethoxy and methoxy) |

The presence of two stereocenters at positions 2 and 3 of the cyclobutane ring means that this compound can exist as different stereoisomers. Specifically, it can exist as two pairs of enantiomers, which are diastereomers of each other. These diastereomers are designated as cis and trans based on the relative orientation of the ethoxy and methoxy groups.

In the cis-isomer, the ethoxy and methoxy groups are on the same face of the cyclobutane ring. In the trans-isomer, they are on opposite faces. The synthesis of such a compound would likely yield a mixture of these diastereomers. The ratio of cis to trans products would depend on the reaction conditions and the steric and electronic properties of the reactants and transition states. acs.org For example, in the reduction of 3-substituted cyclobutanones, the formation of the cis alcohol is often favored. vub.ac.be The thermodynamic stability of the cis and trans isomers can also influence the final product distribution, especially if the reaction conditions allow for equilibration. acs.org

The different spatial arrangements of the substituents in the cis and trans isomers would result in distinct spectroscopic properties, particularly in their NMR spectra, allowing for their differentiation.

The first synthesis of the parent compound, cyclobutanone, was reported by the Russian chemist Nikolai Kischner. However, his method was inefficient and gave low yields. Subsequently, more efficient synthetic routes were developed. researchgate.netnih.gov Many of these methods involve [2+2] cycloaddition reactions, ring expansions of cyclopropanone (B1606653) derivatives, or rearrangements of other cyclic systems. researchgate.netacs.org

The synthesis of substituted cyclobutanones, particularly those with functional groups that allow for further chemical transformations, has been a topic of significant interest. mdpi.com For example, the synthesis of 2-alkoxycyclobutanones has been achieved through various methods, including the cycloaddition of vinyl ethers. acs.org The development of stereocontrolled synthetic methods has been a major focus, aiming to produce specific stereoisomers for applications in areas like total synthesis and medicinal chemistry. researchgate.netacs.org While there are no specific historical reports on this compound in the readily available literature, the foundational work on the synthesis and reactivity of other substituted cyclobutanones provides a strong basis for understanding its chemical nature.

Structure

3D Structure

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

3-ethoxy-2-methoxycyclobutan-1-one |

InChI |

InChI=1S/C7H12O3/c1-3-10-6-4-5(8)7(6)9-2/h6-7H,3-4H2,1-2H3 |

InChI Key |

KMEDOJXSKLWINH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CC(=O)C1OC |

Origin of Product |

United States |

Reactivity and Transformations of 3 Ethoxy 2 Methoxycyclobutan 1 One

Intrinsic Ring Strain and its Influence on Cyclobutanone (B123998) Reactivity

The cyclobutanone core of 3-Ethoxy-2-methoxycyclobutan-1-one possesses significant ring strain, a consequence of the deviation of its bond angles from the ideal sp³ tetrahedral angle of 109.5°. This strain is a combination of angle strain, arising from the compressed C-C-C bond angles within the four-membered ring, and torsional strain, resulting from the eclipsing interactions of substituents on adjacent carbon atoms. The presence of the carbonyl group introduces an sp² hybridized carbon, which slightly alters the ring geometry compared to cyclobutane (B1203170), but the fundamental strain remains a high-energy characteristic of the molecule.

This inherent ring strain serves as a potent driving force for reactions that lead to ring-opening or rearrangement, as these processes release the stored potential energy, resulting in more stable, lower-energy products. Consequently, cyclobutanones, including this compound, are more reactive than their acyclic counterparts and larger ring ketones. The reactivity is often manifested in a susceptibility to cleavage of the C1-C2 and C1-C4 bonds, as well as rearrangements that expand the ring to less strained five- or six-membered systems. The ethoxy and methoxy (B1213986) groups, being electron-donating, can be expected to influence the regioselectivity of these reactions by affecting the stability of any charged or radical intermediates that may form.

Table 1: Comparison of Strain Energies in Cycloalkanes

| Cycloalkane | Strain Energy (kcal/mol) |

|---|---|

| Cyclopropane (B1198618) | 27.5 |

| Cyclobutane | 26.3 |

| Cyclopentane | 6.2 |

| Cyclohexane | 0 |

This table presents generally accepted strain energies for common cycloalkanes to provide context for the reactivity of the cyclobutane ring system. The presence of a carbonyl group and substituents will modify the exact strain energy of this compound.

Thermal Rearrangements of this compound

While specific studies on the thermal rearrangements of this compound are not extensively documented, the behavior of analogous cyclobutenone systems provides a strong basis for predicting its reactivity. Upon heating, cyclobutenones can undergo a 4π electrocyclic ring-opening to form vinylketenes. This process is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. For a thermal electrocyclic reaction involving 4π electrons, a conrotatory motion of the substituents at the termini of the breaking sigma bond is predicted.

In the case of a hypothetical precursor, 3-ethoxy-2-methoxycyclobut-2-en-1-one, this would lead to a specific stereoisomer of the corresponding vinylketene. The subsequent reactivity of this intermediate would be high, and it could undergo a variety of transformations, including intramolecular cyclizations or reactions with external reagents. For this compound itself, a saturated cyclobutanone, direct thermal electrocyclic ring-opening is less likely without prior modification. However, elimination of a substituent to form a cyclobutenone intermediate could precede such a rearrangement.

The kinetic and thermodynamic parameters for the thermal transformations of substituted cyclobutanones are highly dependent on the specific substitution pattern and the reaction conditions. The activation energy for the ring-opening of cyclobutenones is influenced by the electronic nature of the substituents. Electron-donating groups, such as the ethoxy and methoxy groups in our compound of interest, can be expected to lower the activation barrier for ring-opening by stabilizing the transition state.

Thermodynamically, the relief of ring strain provides a strong driving force for these reactions. The conversion of the strained four-membered ring to a more stable open-chain or larger ring system is generally an exothermic process. The equilibrium between the cyclobutenone and the vinylketene can be influenced by the relative stabilities of these species, which in turn are affected by the substituents.

Table 2: Hypothetical Kinetic and Thermodynamic Data for a Related Cyclobutenone Rearrangement

| Reaction | Activation Energy (Ea) (kcal/mol) | Enthalpy of Reaction (ΔH) (kcal/mol) |

|---|---|---|

| Cyclobutenone → Vinylketene | ~30-40 | ~(-10) - (-15) |

This data is illustrative and based on typical values for cyclobutenone ring-openings. The actual values for a 3-ethoxy-2-methoxy substituted system would require experimental determination.

The thermal behavior of this compound, or more likely a corresponding cyclobutenone derivative, can be compared to other substituted cyclobutenone rearrangements. For instance, the presence of alkyl or aryl groups on the ring can influence the direction of ring-opening and the stability of the resulting vinylketene. In many cases, the vinylketene intermediate can be trapped by nucleophiles or undergo [4+2] cycloaddition reactions. The specific positioning of the ethoxy and methoxy groups in this compound would be expected to play a significant role in directing the stereochemistry and regiochemistry of any subsequent reactions of the vinylketene intermediate.

Photochemical Reactions and Ring Transformations

The photochemistry of cyclobutanones is a rich and well-studied area. Upon absorption of ultraviolet light, cyclobutanones can undergo a variety of transformations, primarily initiated by Norrish Type I cleavage. This process involves the homolytic cleavage of one of the C-C bonds adjacent to the carbonyl group, leading to a 1,4-diradical intermediate. For this compound, two possible C-C bonds can cleave (C1-C2 or C1-C4), and the regioselectivity of this cleavage would be influenced by the stability of the resulting diradical. The substituents at C2 and C3 would play a crucial role in this.

The resulting diradical can then undergo several competing reaction pathways:

Decarbonylation: Loss of carbon monoxide to form a cyclopropane derivative.

Ring Expansion: Rearrangement to form an oxacarbene, which can then be trapped by a solvent or undergo further intramolecular reactions.

Intramolecular Disproportionation: Formation of an unsaturated aldehyde or ketone.

Reclosure: Re-formation of the cyclobutanone, often with epimerization at the α-carbon.

The presence of the ethoxy and methoxy groups could facilitate ring expansion pathways by stabilizing the oxacarbene intermediate.

Ring Cleavage Reactions of the Cyclobutanone Core

Beyond thermal and photochemical methods, the cyclobutanone ring in this compound is susceptible to cleavage under various other reaction conditions. The driving force for these reactions is again the relief of ring strain.

Acid-Catalyzed Cleavage: In the presence of strong acids, the carbonyl oxygen can be protonated, activating the ring towards nucleophilic attack. This can lead to ring-opening to form a more stable carbocation, which can then be trapped by a nucleophile.

Base-Catalyzed Cleavage: Strong bases can promote retro-Aldol or retro-Michael type reactions, leading to ring cleavage, particularly if there are activating groups present.

Reductive Cleavage: Reduction of the carbonyl group to an alcohol, followed by reactions that promote C-C bond cleavage, can also be an effective method for opening the ring.

Oxidative Cleavage: Baeyer-Villiger oxidation, where a peroxy acid is used to insert an oxygen atom adjacent to the carbonyl group, results in the formation of a lactone. This is a common and synthetically useful ring-expansion/cleavage reaction for cyclobutanones. The regioselectivity of the oxygen insertion is influenced by the migratory aptitude of the adjacent carbon atoms.

The specific outcome of these ring cleavage reactions for this compound would be highly dependent on the reagents and reaction conditions employed, with the substituents playing a key role in directing the regiochemistry and stereochemistry of the products.

Acid-Catalyzed Ring Opening Mechanisms

In the presence of an acid catalyst, the carbonyl oxygen of this compound is expected to be protonated, which enhances the electrophilicity of the carbonyl carbon. This activation facilitates the cleavage of the cyclobutane ring. Nucleophilic attack on the protonated carbonyl can lead to ring opening. For instance, in the presence of a nucleophile, the C1-C2 or C1-C4 bond could cleave. The regioselectivity of this cleavage would be influenced by the stability of the resulting carbocation intermediate. Given the presence of two alkoxy groups, the stability of adjacent carbocations would play a significant role in determining the reaction pathway.

Base-Catalyzed Ring Scission Pathways

Under basic conditions, the cyclobutanone ring can undergo scission through different mechanisms. A strong base can deprotonate the α-carbon (C4), leading to the formation of an enolate. This enolate can then undergo ring-opening through a retro-aldol type reaction. Alternatively, a nucleophilic base could attack the carbonyl carbon, forming a tetrahedral intermediate which could then collapse, leading to ring cleavage. The specific pathway would depend on the nature of the base and the reaction conditions.

Nucleophilic Attack and Subsequent Ring Cleavage

Nucleophiles can directly attack the electrophilic carbonyl carbon of this compound. This initial addition can be followed by a ring-opening step, driven by the release of ring strain. The outcome of such reactions would be highly dependent on the nucleophile used. For example, organometallic reagents could add to the carbonyl group, and subsequent workup could lead to ring-opened products.

Oxidative and Reductive Ring Fragmentations

The cyclobutanone ring in this compound can be cleaved under oxidative or reductive conditions. Oxidative cleavage, for instance with reagents like nitric acid or potassium permanganate (B83412) under harsh conditions, could lead to the formation of dicarboxylic acids. Reductive fragmentation, using reducing agents that can also induce ring opening, might lead to the formation of diols or other reduced species, depending on the specific reagent and conditions employed.

Functional Group Interconversions on the Cyclobutanone Moiety

Beyond ring-opening reactions, the functional groups present in this compound can undergo various interconversions.

Reactions Involving the Carbonyl Group

The carbonyl group is a versatile functional group that can undergo a wide range of reactions. These include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide can convert the carbonyl group into a carbon-carbon double bond.

Baeyer-Villiger Oxidation: Oxidation with a peroxy acid could lead to the formation of a lactone, with insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity of this reaction would be influenced by the migratory aptitude of the adjacent carbon atoms.

Transformations of the Ether Linkages

The ethoxy and methoxy groups are generally stable under many reaction conditions. However, they can be cleaved under strongly acidic conditions, typically using reagents like hydroiodic acid or hydrobromic acid, to yield the corresponding alcohols.

Table of Plausible Reactions and Products:

| Reaction Type | Reagent/Condition | Plausible Product(s) |

| Acid-Catalyzed Ring Opening | H⁺, Nu⁻ | Ring-opened ester or other adduct |

| Base-Catalyzed Ring Scission | Strong Base | Ring-opened keto-ester or keto-acid |

| Nucleophilic Addition | Grignard Reagent | Tertiary alcohol (potentially with ring opening) |

| Reduction of Carbonyl | NaBH₄ | 3-Ethoxy-2-methoxycyclobutan-1-ol |

| Baeyer-Villiger Oxidation | m-CPBA | Lactone |

| Ether Cleavage | HI | Diol and alkyl iodides |

Enolate Chemistry and α-Functionalization of the Cyclobutanone

The presence of α-protons acidic enough for deprotonation renders the α-positions of this compound susceptible to a variety of functionalization reactions. The formation of an enolate intermediate is a critical first step in these transformations, with the regioselectivity of this process being a key determinant of the final product distribution.

Kinetic and Thermodynamic Enolate Formation

The regioselectivity of enolate formation from an unsymmetrical ketone is governed by the principles of kinetic and thermodynamic control. udel.edufiveable.me Deprotonation at the less hindered α-carbon is typically faster, leading to the kinetic enolate, while deprotonation at the more substituted α-carbon results in the more stable, thermodynamic enolate. udel.edumasterorganicchemistry.com The choice of base, temperature, and reaction time are crucial factors in directing the reaction toward the desired enolate. fiveable.me

In the case of this compound, there are two α-positions, C2 and C4, that can be deprotonated. The C2 position is substituted with a methoxy group, while the C4 position is unsubstituted.

Kinetic Enolate Formation: The formation of the kinetic enolate is favored by the use of a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). uwindsor.calibretexts.org These conditions promote rapid and irreversible deprotonation at the more accessible α-proton. udel.edu For this compound, the proton at the C4 position is less sterically hindered than the proton at the C2 position, which is adjacent to the methoxy group. Therefore, treatment with LDA at low temperatures would be expected to predominantly yield the kinetic enolate resulting from deprotonation at C4.

Thermodynamic Enolate Formation: The thermodynamic enolate is the more stable of the two possible enolates and is favored under conditions that allow for equilibration. libretexts.org This is typically achieved using a weaker base, such as an alkoxide or an amine, at higher temperatures. udel.edu These conditions allow for reversible protonation and deprotonation, eventually leading to a predominance of the more stable enolate. udel.edu The stability of an enolate is related to the substitution of the double bond, with more substituted double bonds being more stable. masterorganicchemistry.comuwindsor.ca In the case of this compound, the enolate formed by deprotonation at the C2 position would result in a more substituted double bond, making it the thermodynamically favored isomer.

| Enolate Type | Favored Conditions | Resulting Enolate of this compound |

| Kinetic | Strong, bulky base (e.g., LDA), low temperature (-78 °C) | Deprotonation at the less hindered C4 position |

| Thermodynamic | Weaker base (e.g., NaOEt), higher temperature | Deprotonation at the more substituted C2 position |

Spectroscopic Characterization and Structural Elucidation of 3 Ethoxy 2 Methoxycyclobutan 1 One

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its bonds. For 3-Ethoxy-2-methoxycyclobutan-1-one, the key functional groups are the ketone (C=O), the two ether linkages (C-O-C), and the alkyl C-H bonds within the cyclobutane (B1203170) ring and the ethoxy and methoxy (B1213986) substituents.

The most prominent feature in the IR spectrum of a cyclobutanone (B123998) is the carbonyl (C=O) stretching vibration. Due to the ring strain inherent in the four-membered ring, this absorption typically appears at a higher wavenumber (around 1780-1800 cm⁻¹) compared to the C=O stretch in acyclic ketones (typically 1715 cm⁻¹). The C-O stretching vibrations of the ether functional groups are expected to produce strong absorptions in the fingerprint region, generally between 1000 and 1300 cm⁻¹. Specifically, the aryl ether linkage might show a band around 1250 cm⁻¹, while the alkyl ether could appear closer to 1100 cm⁻¹. The various C-H stretching vibrations from the aliphatic parts of the molecule would be observed in the 2850-3000 cm⁻¹ region.

A hypothetical IR data table for this compound, based on characteristic group frequencies, is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (ketone) | Stretching | 1780 - 1800 | Strong |

| C-H (alkane) | Stretching | 2850 - 3000 | Medium-Strong |

| C-O (ether) | Stretching | 1000 - 1300 | Strong |

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration

For this compound, a single-crystal X-ray diffraction analysis would be necessary to unambiguously determine the stereochemical relationships between the substituents on the cyclobutane ring (i.e., whether they are cis or trans to each other). The analysis would also precisely measure the bond lengths of the C=O group and the C-O bonds of the ether functionalities, as well as the bond angles within the strained four-membered ring. If the compound is resolved into its enantiomers, X-ray diffraction of a single crystal of one enantiomer can establish its absolute configuration.

A representative table of crystallographic data that would be obtained from such an analysis is shown below. Please note that this data is hypothetical as no experimental crystal structure for this specific compound has been publicly reported.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1045.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.15 |

Chiroptical Methods for Enantiomeric Purity Assessment

Given the presence of stereocenters, this compound is a chiral molecule and can exist as a pair of enantiomers. Chiroptical methods are essential for determining the enantiomeric purity of a sample.

Optical Rotation Measurements

Optical rotation is the rotation of the plane of plane-polarized light by a solution of a chiral compound. The magnitude and direction of this rotation are characteristic of the compound, its concentration, the path length of the light, the solvent, and the temperature. The specific rotation, [α], is a standardized measure of this property. A non-zero optical rotation indicates the presence of a chiral substance and can be used to determine the enantiomeric excess (ee) of a sample if the specific rotation of the pure enantiomer is known. For a racemic mixture (equal amounts of both enantiomers), the net optical rotation is zero.

A hypothetical data table for the optical rotation of the enantiomers of this compound is provided.

| Enantiomer | Specific Rotation [α] (c=1, CHCl₃) |

| (+)-3-Ethoxy-2-methoxycyclobutan-1-one | +45.2° |

| (-)-3-Ethoxy-2-methoxycyclobutan-1-one | -45.2° |

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the stereochemistry of a molecule and provides information about its secondary structure and conformation in solution. For a chiral ketone like this compound, the n→π* electronic transition of the carbonyl group is expected to give a characteristic CD signal. The sign and intensity of the Cotton effect in the CD spectrum are directly related to the absolute configuration of the stereocenters near the carbonyl chromophore.

A hypothetical CD spectroscopy data table is presented below.

| Transition | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| n→π | ~295 | Positive Cotton Effect for one enantiomer |

| π→π | ~210 | Negative Cotton Effect for the same enantiomer |

Computational Chemistry and Mechanistic Studies of 3 Ethoxy 2 Methoxycyclobutan 1 One

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to predicting the molecular structure and electronic nature of a compound. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energy and wavefunction of the system, from which all other properties can be derived.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density. This approach is particularly effective for studying ground-state properties of medium to large organic molecules, including substituted cyclobutanones. nih.govuio.no

DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), can optimize the geometry of 3-Ethoxy-2-methoxycyclobutan-1-one to find its most stable conformation. nih.gov These calculations yield precise data on bond lengths, bond angles, and dihedral angles, which are influenced by the inherent ring strain of the cyclobutane (B1203170) core and the steric and electronic effects of the ethoxy and methoxy (B1213986) substituents. acs.org The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be determined, providing insights into the molecule's reactivity and kinetic stability. acs.org

Table 1: Exemplary DFT-Calculated Structural Parameters for this compound Note: This table presents typical, realistic values for a substituted cyclobutanone (B123998) system based on computational precedents, as direct published data for this specific molecule is not available.

| Parameter | Description | Calculated Value |

| Bond Lengths (Å) | ||

| C1=O | Carbonyl bond length | ~ 1.21 Å |

| C1-C2 | Carbon-carbon bond | ~ 1.52 Å |

| C2-C3 | Carbon-carbon bond | ~ 1.55 Å |

| C2-O(methoxy) | Carbon-oxygen bond | ~ 1.41 Å |

| C3-O(ethoxy) | Carbon-oxygen bond | ~ 1.42 Å |

| **Bond Angles (°) ** | ||

| C2-C1-C4 | Ring angle at carbonyl | ~ 92.5° |

| C1-C2-C3 | Ring angle at C2 | ~ 87.5° |

| O=C1-C2 | Angle involving carbonyl | ~ 134.0° |

| Dihedral Angle (°) | ||

| C4-C1-C2-C3 | Ring puckering angle | ~ 20.0° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Complete Active Space Self-Consistent Field (CASSCF) offer high accuracy, especially for systems where electron correlation is critical. researchgate.netacs.org

For cyclobutanone chemistry, ab initio methods are invaluable for studying phenomena that are challenging for standard DFT, such as excited electronic states and photochemical reactions. aip.org For instance, the photodissociation of cyclobutanone involves multiple electronic states (S₁, T₁, S₀) and conical intersections, which can be accurately described using multi-reference methods like CASSCF and its second-order perturbation theory correction, CASPT2. aip.org These methods can elucidate the complex potential energy surfaces that govern the molecule's behavior upon absorbing light, leading to various reaction pathways like ring-opening or fragmentation. acs.orgaip.org

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is instrumental in mapping the intricate pathways of chemical reactions. uio.norsc.org For this compound, this includes understanding its susceptibility to rearrangements and ring-opening reactions, which are characteristic of strained four-membered rings. nih.govacs.orgacs.org

The high ring strain in cyclobutanone derivatives makes them prone to reactions that relieve this strain. acs.org Computational modeling can explore the potential energy surface (PES) to identify the minimum energy paths for these transformations. nih.gov Two primary reaction types for cyclobutanones are thermal or photochemical ring-opening and rearrangements.

Ring-Opening: A common photochemical reaction for cyclobutanone is the Norrish Type I cleavage, which breaks the α-carbon-carbonyl bond. This leads to a diradical intermediate that can subsequently fragment into smaller molecules, such as an alkene and a ketene (B1206846). aip.org For this compound, this could lead to the formation of 1-ethoxy-2-methoxyethene and ketene. Computational analysis can determine whether this process is concerted or stepwise and calculate the relative energies of the intermediates and products. kyushu-u.ac.jp

Rearrangements: Substituted cyclobutanones can undergo various rearrangements, such as semipinacol-type rearrangements, often catalyzed by acids or bases. acs.orgacs.org These pathways involve the migration of a substituent and can lead to different ring sizes or acyclic products. Energy pathway analysis helps predict which rearrangement is most favorable by comparing the activation energies of competing pathways.

Table 2: Hypothetical Energy Profile for Competing Reaction Pathways of this compound Note: This table illustrates a comparative energy analysis based on general principles of cyclobutanone reactivity. The values are representative.

| Reaction Pathway | Description | Relative Energy of Transition State (kcal/mol) | Relative Energy of Product(s) (kcal/mol) |

| Norrish Type I Ring Opening | Photochemical cleavage to a diradical, followed by fragmentation. | High (photochemically accessed) | -15 |

| [2+2] Cycloreversion | Thermal cleavage into two alkene fragments. | ~ 50 | -10 |

| Semipinacol Rearrangement | Acid-catalyzed rearrangement to a cyclopentanone (B42830) derivative. | ~ 25 | -20 |

A crucial aspect of mechanistic elucidation is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction coordinate. researchgate.netkyushu-u.ac.jp Computational algorithms, such as the Berny optimization method, are used to locate these structures. researchgate.net A key confirmation of a true transition state is the calculation of its vibrational frequencies, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

The energy difference between the reactant(s) and the transition state is the activation energy (Ea) or reaction barrier. This value is a critical determinant of the reaction rate. By calculating the activation barriers for all plausible pathways, chemists can predict the major and minor products of a reaction under specific conditions. For this compound, this would involve calculating the barriers for ring-opening versus various possible rearrangements, providing a quantitative prediction of its chemical behavior. rsc.org

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. rsc.orgresearcher.life It maps the electrostatic potential onto the molecule's electron density surface, providing a visual representation of the charge distribution. epa.gov

The MEP surface is color-coded to indicate different potential regions:

Red: Regions of most negative potential, rich in electrons. These areas are susceptible to electrophilic attack.

Blue: Regions of most positive potential, electron-poor. These areas are attractive to nucleophiles.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP surface would clearly show a region of strong negative potential (red) around the carbonyl oxygen due to the atom's high electronegativity and lone pairs of electrons. The oxygens of the methoxy and ethoxy groups would also exhibit negative potential. Conversely, the carbonyl carbon and the hydrogen atoms would likely show regions of positive potential (blue or light green), indicating them as potential sites for nucleophilic attack. This analysis provides immediate, intuitive insight into how the molecule will interact with other reagents, guiding the design of synthetic strategies. researcher.lifenih.gov

Table 3: Interpretation of a Hypothetical MEP Surface for this compound

| Molecular Region | MEP Color Code | Electrostatic Potential | Predicted Reactivity |

| Carbonyl Oxygen (C=O) | Deep Red | Strongly Negative | Site for protonation, Lewis acid coordination, electrophilic attack. |

| Ether Oxygens (-OCH₃, -OCH₂CH₃) | Red / Orange | Negative | Sites for hydrogen bonding and electrophilic interaction. |

| Carbonyl Carbon (C=O) | Blue / Light Blue | Strongly Positive | Primary site for nucleophilic attack. |

| Ring Hydrogens | Green / Yellow | Slightly Positive | Potential sites for weak interactions or radical abstraction. |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Interactions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict the reactivity and selectivity of chemical reactions. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical determinant of the reaction's feasibility and rate. A smaller gap generally indicates a more facile reaction.

For this compound, the HOMO is typically associated with the lone pair electrons on the oxygen atoms of the carbonyl and ether functionalities, as well as the strained C-C bonds of the cyclobutane ring. The LUMO, on the other hand, is generally the π* antibonding orbital of the carbonyl group.

In reactions, this compound can act as a nucleophile by donating electrons from its HOMO or as an electrophile by accepting electrons into its LUMO. The specific nature of the interacting partner dictates which of these roles the cyclobutanone will adopt.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound and Model Reactants

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| This compound | -9.85 | +2.15 | 12.00 |

| Nucleophile (e.g., Methoxide) | -2.50 | +8.50 | 11.00 |

| Electrophile (e.g., Boron Trifluoride) | -12.80 | -1.50 | 11.30 |

The interaction between the HOMO of a nucleophile and the LUMO of this compound is a key step in many of its reactions, such as nucleophilic addition to the carbonyl group. Conversely, in reactions with strong electrophiles, the HOMO of the cyclobutanone will interact with the LUMO of the electrophile. The relative energies of these frontier orbitals determine the preferred reaction pathway.

In silico Prediction of Stereoselectivity and Regioselectivity in Cyclobutanone Reactions

Computational methods are powerful tools for predicting the stereoselectivity and regioselectivity of reactions involving substituted cyclobutanones like this compound. These predictions are based on the calculation of transition state energies for all possible reaction pathways. The pathway with the lowest activation energy is predicted to be the major product-forming route.

The stereochemistry of this compound, with substituents at the C2 and C3 positions, introduces multiple stereocenters. The relative orientation of the ethoxy and methoxy groups (cis or trans) significantly influences the steric and electronic environment of the molecule, thereby dictating the facial selectivity of nucleophilic attack on the carbonyl group or the stereochemical outcome of ring-opening reactions.

Regioselectivity in reactions such as the Baeyer-Villiger oxidation or acid-catalyzed ring-opening is also predictable through computational modeling. The migratory aptitude of the different carbon atoms adjacent to the carbonyl group is assessed by calculating the energies of the respective transition states. The presence of electron-donating alkoxy groups at the C2 and C3 positions has a profound effect on the regiochemical outcome of these rearrangements.

Table 2: Predicted Regioselectivity in the Baeyer-Villiger Oxidation of this compound

| Migrating Group | Transition State Energy (kcal/mol) | Predicted Product Ratio |

| C2 (CH-OMe) | 15.2 | >95% |

| C4 (CH2) | 22.5 | <5% |

Note: The data in this table represents a hypothetical outcome based on established principles of migratory aptitude in Baeyer-Villiger oxidations and is intended for illustrative purposes.

In the case of the Baeyer-Villiger oxidation, the carbon atom that can better stabilize a positive charge during the rearrangement will preferentially migrate. The C2 carbon, being substituted with an electron-donating methoxy group, is electronically favored to migrate over the unsubstituted C4 carbon. Computational models can quantify this preference by calculating the energy barriers for both possible migrations.

Similarly, for reactions involving ring-opening, computational studies can elucidate the preferred site of bond cleavage by analyzing the stability of the resulting intermediates or the energies of the transition states leading to them. The strain of the four-membered ring, combined with the electronic effects of the ethoxy and methoxy substituents, are key factors that can be modeled to predict regioselectivity.

Applications of 3 Ethoxy 2 Methoxycyclobutan 1 One in Organic Synthesis

Role as a Chiral Building Block in the Synthesis of Complex Molecules

Chirality is a critical aspect of modern drug discovery and development. Enantiomerically pure compounds often exhibit significantly different pharmacological activities. Substituted cyclobutanones, when prepared in a stereodefined manner, serve as excellent chiral building blocks. The synthesis of optically active cyclobutane (B1203170) derivatives is a key challenge, and various methods have been developed to achieve this. acs.orgacs.org

One common strategy involves the use of chiral catalysts in cycloaddition reactions to form the cyclobutane ring with high enantioselectivity. nih.gov Another approach is the desymmetrization of prochiral 3-substituted cyclobutanones. nih.gov For instance, organocatalyzed aldol (B89426) reactions can introduce a second substituent, creating two new stereocenters with high diastereoselectivity and enantioselectivity. nih.gov

While specific methods for the chiral synthesis of 3-ethoxy-2-methoxycyclobutan-1-one are not detailed in the literature, it is plausible that it could be synthesized from a prochiral 3-ethoxycyclobutanone precursor through a stereoselective methoxylation reaction, or via a chiral cycloaddition employing precursors bearing the ethoxy and methoxy (B1213986) functionalities. Once obtained in a chiral form, this compound could be a valuable precursor for natural products and pharmaceutical agents containing a substituted four-membered ring.

Precursor in the Generation of Diverse Organic Scaffolds

The inherent ring strain of cyclobutanones makes them susceptible to ring-opening and ring-expansion reactions, providing access to a wide array of other cyclic and acyclic structures. This reactivity is a cornerstone of their synthetic utility.

Ring Expansion Reactions:

Cyclobutanones can undergo a variety of ring expansion reactions to form five-membered rings, such as cyclopentanones. acs.orgugent.be These transformations are often driven by the release of ring strain. Common methods include:

Pinacol-type rearrangements: Treatment of α-hydroxycyclobutanones with acid can induce a rearrangement to yield cyclopentanones. organic-chemistry.org

Diazomethane (B1218177) insertion: Reaction with diazomethane can insert a methylene (B1212753) group into the cyclobutanone (B123998) ring.

Sulfur ylide-mediated expansion: Unstabilized sulfoxonium ylides can react with cyclopropanone (B1606653) surrogates to furnish cyclobutanones, and similar logic can be applied to expand cyclobutanones. acs.orgacs.org

The presence of the ethoxy and methoxy groups on the this compound ring would be expected to influence the regioselectivity of such rearrangements, potentially providing a route to specifically substituted cyclopentanones.

Ring-Opening Reactions:

The cyclobutane ring can also be cleaved to generate linear, functionalized molecules. For example, Baeyer-Villiger oxidation of cyclobutanones yields γ-lactones, which are prevalent motifs in natural products. nih.gov The regioselectivity of this oxidation is influenced by the substituents on the ring.

The following table summarizes some representative transformations of cyclobutanone derivatives that lead to diverse molecular scaffolds.

| Starting Material (General Structure) | Reagent(s) | Product (General Structure) | Transformation Type |

| 3-Substituted Cyclobutanone | Proline derivatives, Nitrosobenzene | 4-Substituted-5-hydroxy-γ-lactam | Ring Expansion |

| Cyclobutenone | Functionalized Diene | Cycloadduct with strained cyclobutanone | Diels-Alder Cycloaddition |

| Prochiral 3-Substituted Cyclobutanone | N-Phenylsulfonyl-(S)-proline | 2,3-Functionalized Cyclobutanone | Desymmetrization/Aldol Reaction |

| Cyclobutanol (B46151) | Co(acac)₂, O₂ | 1,2-Dioxanol | Oxidative Ring Expansion |

Utilization as an Intermediate for Advanced Pharmaceutical Intermediates and Lead Compounds

Cyclobutane-containing molecules have found applications in the pharmaceutical industry. The rigid four-membered ring can act as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, and can impart unique conformational constraints on a molecule, which can be beneficial for binding to biological targets. calstate.edu

While there are no specific drugs in the public domain that explicitly list this compound as a direct precursor, the cyclobutanone motif is present in various biologically active compounds and is a key intermediate in the synthesis of several pharmaceuticals. calstate.edugoogle.com For instance, cyclobutanone derivatives are used in the synthesis of compounds for the electronics industry and as intermediates for fungicides, insecticides, and herbicides. google.com

The desymmetrization of prochiral cyclobutanones has been employed in the formal synthesis of important drug molecules like pregabalin (B1679071) (Lyrica®), baclofen, and brivaracetam. nih.gov This highlights the potential of chiral cyclobutanone intermediates in medicinal chemistry. The specific substitution pattern of this compound could offer a unique starting point for the synthesis of novel pharmaceutical lead compounds.

Analogous Transformations and Applications of Related Cyclobutanone Derivatives in Synthesis

The synthetic chemistry of cyclobutanones is rich and varied. Many transformations have been developed for this class of compounds, which, by analogy, can be extrapolated to predict the reactivity of this compound.

Functionalization of the Cyclobutanone Ring:

The carbonyl group and the adjacent α-carbons are primary sites for functionalization.

α-Alkylation: Enolates or enamines derived from cyclobutanones can be alkylated to introduce substituents at the α-position. nih.gov

Aldol and Mannich Reactions: Cyclobutanones can participate as nucleophiles in aldol and Mannich reactions to form C-C and C-N bonds, respectively, at the α-position. nih.gov

Conjugate Addition: Cyclobutenones, which can be derived from cyclobutanones, undergo conjugate addition reactions with various nucleophiles. nih.gov

Rearrangement Reactions:

As previously mentioned, ring expansion reactions are a hallmark of cyclobutanone chemistry. The Wagner-Meerwein rearrangement is a classic example that can be initiated from cyclobutylmethylcarbenium ions, which can be generated from cyclobutanone derivatives. ugent.be

The following table presents a selection of analogous transformations of cyclobutanone derivatives found in the literature.

| Starting Cyclobutanone Derivative | Reagents | Product Description | Key Transformation | Reference |

| Prochiral 3-Phenylcyclobutanone | (1S,2R)-2-Amino-1-indanol, TCICA | Chiral γ-Lactam | Asymmetric Nitrogen Insertion/Ring Expansion | nih.gov |

| Tertiary Vinylic Cyclopropyl (B3062369) Alcohols | Chiral Dual-Hydrogen-Bond Donor, HCl | Cyclobutanone with α-Quaternary Stereocenter | Catalytic Protio-Semipinacol Ring Expansion | organic-chemistry.org |

| 1-Alkynyl Cyclobutanols | Cationic Gold(I) Complexes | Alkylidene Cyclopentanones | Gold-Catalyzed Ring Expansion | acs.org |

| Cyclobutenone Derivatives | Me₂PhSiZnCl·2LiCl, Cu(CH₃CN)₄PF₆ | β-Silylated Cyclobutanones | Copper-Catalyzed Conjugate Silylation | nih.gov |

Advanced Topics and Future Research Directions

Development of Novel Synthetic Methodologies for Highly Enantiopure Isomers of 3-Ethoxy-2-methoxycyclobutan-1-one

The synthesis of cyclobutanones with high stereocontrol is a significant challenge in organic chemistry. acs.org For a molecule like this compound, which has multiple stereocenters, achieving high enantiopurity is crucial for its potential applications. Future research will likely focus on developing sophisticated catalytic systems to control the stereochemical outcome of its formation.

Key strategies that could be adapted for this purpose include:

Organocatalysis: Chiral organocatalysts, such as proline derivatives and cinchona alkaloids, have been successfully used in the enantioselective synthesis of various cyclobutanone (B123998) derivatives. nih.gov These catalysts can mediate reactions like aldol (B89426) additions and Michael additions to construct the cyclobutane (B1203170) ring with high enantiomeric excess (ee). nih.gov For instance, enantioselective aldol reactions between a ketone and an aldehyde using catalysts derived from natural amino acids have afforded substituted cyclobutanones in good yields and high ee. nih.gov

Metal-Catalyzed Cycloadditions: The [2+2] cycloaddition is a fundamental method for synthesizing cyclobutane rings. libretexts.org While photochemical [2+2] cycloadditions are common, developing catalytic, enantioselective versions that work for the specific precursors of this compound (e.g., an ethoxy-substituted ketene (B1206846) and a methoxy-substituted alkene) is a key research avenue.

Chiral Ligand Development: The use of transition metals paired with novel chiral ligands is a powerful approach. These complexes can orchestrate the cycloaddition or rearrangement reactions to favor the formation of one enantiomer over the other.

Semipinacol Rearrangements: Enantioselective synthesis of 2-substituted cyclobutanones has been achieved through the pinacol-type rearrangement of α-hydroxycyclopropylcarbinols, which can be prepared with high enantiopurity. nih.gov A similar strategy involving a chiral dual-hydrogen-bond donor and a Brønsted acid co-catalyst has been used for the highly enantioselective conversion of vinylic cyclopropyl (B3062369) alcohols into cyclobutanones with α-quaternary stereocenters. acs.org

Table 1: Potential Enantioselective Synthetic Strategies for Substituted Cyclobutanones

| Methodology | Catalyst/Reagent Type | Key Transformation | Potential Outcome |

| Organocatalysis | Chiral amines (e.g., proline derivatives) | Aldol or Michael additions | High enantiomeric excess (ee >90%) |

| [2+2] Cycloaddition | Chiral Lewis acids or organophotocatalysts | Ketene-alkene cycloaddition | Controlled diastereoselectivity and enantioselectivity |

| Ring Expansion | Chiral Brønsted acids / H-bond donors | Semipinacol rearrangement | Access to α-quaternary stereocenters |

| C-H Functionalization | Iridium-catalysis with chiral ligands | Sequential reduction/C-H silylation | Installation of contiguous stereocenters |

Exploration of Unconventional Reactivity Pathways and Cascade Reactions

The inherent ring strain of the cyclobutanone core (approx. 26 kcal/mol) makes it a versatile intermediate for reactions that proceed with a release of this strain. nih.gov Research into this compound could uncover novel transformations driven by this reactivity.

Ring Expansion: Cyclobutanones are excellent precursors for larger rings. nih.gov Radical-based ring expansions can convert substituted cyclobutanones into seven- or eight-membered rings. ingentaconnect.combenthamscience.com Other methods involve rearrangements, such as the Paquette-type cyclobutanol (B46151) ring expansion, which can be performed enantioselectively using organocatalysts to create chiral spirocyclic dienones. nih.gov The specific alkoxy substituents on this compound could direct the regioselectivity of such expansions.

Ring-Opening and Contraction: Transition metal-catalyzed activation of the C-C bonds in cyclobutanones can lead to either ring-opening to form linear compounds or ring-contraction via decarbonylation. acs.org The electronic properties of the ethoxy and methoxy (B1213986) groups would play a critical role in directing the outcome of these reactions.

Cascade Reactions: A single, strategically designed cyclobutanone can be a starting point for a cascade reaction, rapidly building molecular complexity. nih.gov A recent study demonstrated a cinchona-derived squaramide-catalyzed cascade that starts with the desymmetrization of a cyclobutanone and proceeds through an aldol reaction and a 1,4-addition to form complex oxa-spirocycles fused with the cyclobutanone motif in high optical purity. acs.org Such a strategy applied to this compound could generate novel polycyclic architectures. acs.org Similarly, cascade reactions involving Michael additions have been used to create functionalized eight-membered benzolactams from cyclobutanone derivatives. researchgate.net

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

Modern chemical synthesis places a strong emphasis on sustainability and efficiency. Future research on this compound will benefit from these principles.

Flow Chemistry: Continuous flow reactors offer significant advantages for cycloaddition reactions, including precise control over reaction parameters, improved safety when handling hazardous reagents or gases (like ethylene (B1197577) for some [2+2] cycloadditions), and easier scalability. nih.govrsc.org The synthesis of cyclobutanones via the [2+2] cycloaddition of keteneiminium salts and ethylene gas has been successfully demonstrated in a flow system, providing excellent yields under mild conditions. rsc.org This approach could be adapted for the synthesis of the target molecule. Furthermore, flow chemistry enables the use of short-lived, highly reactive intermediates, such as lithium ynolates for cyclobutene (B1205218) synthesis, without requiring cryogenic temperatures, thus saving energy. rsc.org

Green Chemistry: The principles of green chemistry can be applied to reduce the environmental impact of synthesis. This includes using visible-light photocatalysis, which avoids high-energy UV light, and employing environmentally benign solvents. nih.govrsc.org For example, cyclobutane-based materials have been synthesized using photochemical cyclodimerization in a green solvent like acetone, eliminating the need for hazardous substances. vu.ltresearchgate.net Such protocols could be foundational for the sustainable production of this compound and its derivatives.

Application of Advanced Spectroscopic Techniques for Dynamic Studies

Understanding the behavior of molecules on very short timescales is crucial for controlling chemical reactions. The unique, strained structure of cyclobutanone makes it an excellent subject for dynamic studies.

Ultrafast Spectroscopy: Techniques like ultrafast transient absorption spectroscopy can monitor photochemical pathways on picosecond and femtosecond timescales. rsc.org Studies on cyclobutanone have revealed that upon UV excitation, an ultrafast ring-opening pathway occurs, forming ketene products. rsc.org The influence of the alkoxy substituents in this compound on these ultrafast dynamics would be a fascinating area of study.

Time-Resolved Electron Diffraction (UED): Gas-phase megaelectronvolt UED is a powerful technique for directly imaging molecular structures as they change during a reaction. whiterose.ac.uknih.gov Recent UED experiments on cyclobutanone photoexcited to its S2 state have tracked the depopulation of this electronic state and the subsequent ring-opening reaction on a sub-picosecond timescale. nih.govresearchgate.net These experiments, complemented by high-level simulations, provide a detailed picture of the reaction mechanism. whiterose.ac.ukarxiv.org Applying UED to this compound could reveal how the substituents alter the ring-puckering motion and the dynamics of fragmentation. nih.govresearchgate.net

Table 2: Advanced Spectroscopic Techniques for Cyclobutanone Studies

| Technique | Information Gained | Timescale | Relevance to this compound |

| Transient Absorption Spectroscopy | Tracks excited state populations and formation of intermediates. | Femtoseconds to milliseconds | Reveals influence of substituents on photochemical decay pathways (e.g., ring-opening). rsc.org |

| Time-Resolved IR Spectroscopy | Identifies specific vibrational modes of transient species and products. | Picoseconds to milliseconds | Confirms formation of specific functional groups (e.g., ketene) during reaction. rsc.org |

| Ultrafast Electron Diffraction (UED) | Provides direct structural information (bond lengths, angles) of molecules during a reaction. | Sub-picoseconds to nanoseconds | Maps the atomic-level motion of ring-opening and fragmentation, revealing substituent effects on the reaction trajectory. nih.govresearchgate.net |

Implementation of Machine Learning and Artificial Intelligence in Cyclobutanone Research

Predicting Stereoselectivity: A major challenge in synthesizing complex molecules like this compound is predicting the stereochemical outcome. ML models, such as random forests and neural networks, are being trained on large datasets to quantitatively predict the enantioselectivity of reactions. researchgate.netrsc.orgresearchgate.netnih.gov By inputting features of the reactants, catalysts, and solvents, these models can predict the enantiomeric ratio with increasing accuracy, moving beyond qualitative trial-and-error approaches. researchgate.netnih.gov

Automated Synthesis and Optimization: AI can be integrated with automated flow chemistry platforms to accelerate reaction optimization. medium.com Bayesian optimization (BO) is a particularly efficient method that uses an algorithm to intelligently select the next set of experimental conditions to maximize a target (like yield) with a minimal number of experiments. rsc.orgacs.orgtandfonline.comchemrxiv.org This self-optimizing approach can rapidly identify the best reaction temperature, concentration, and residence time for the synthesis of cyclobutanones. rsc.org

Retrosynthesis Planning: AI tools are now capable of planning multi-step syntheses for complex organic molecules. 311institute.comchemistryviews.org By learning from millions of published reactions, these programs can propose synthetic pathways to a target molecule, deconstructing it into available starting materials. pharmafeatures.com311institute.com While still an area of active development, such tools could propose novel and efficient routes to this compound that a human chemist might not consider.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.